molecular formula C19H37NO10S3 B12413716 11-(Methylsulfinyl)undecyl-glucosinolate

11-(Methylsulfinyl)undecyl-glucosinolate

Cat. No.: B12413716
M. Wt: 535.7 g/mol
InChI Key: ZXUVJMBTZIUKJG-WTEGKUSWSA-N
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Description

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate, a type of natural compound found in plants, particularly in the Brassicaceae family. This compound is characterized by the presence of a sulfurous functional group attached to an undecyl chain. It is known for its potential biological activities and is primarily studied for its role in plant defense mechanisms and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Methylsulfinyl)undecyl-glucosinolate typically involves the incorporation of a sulfurous functional group into an undecyl chain. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing glucosinolates often involve the use of thioglucose and appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available literature. Typically, the production of glucosinolates on an industrial scale would involve the extraction from plant sources, such as Camelina sativa, followed by purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

11-(Methylsulfinyl)undecyl-glucosinolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted glucosinolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

11-(Methylsulfinyl)undecyl-glucosinolate has a wide range of scientific research applications, including:

    Chemistry: Studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its role in plant defense mechanisms and its potential effects on herbivores and pathogens.

    Medicine: Explored for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.

    Industry: Used in the development of natural pesticides and other agricultural applications

Mechanism of Action

The mechanism of action of 11-(Methylsulfinyl)undecyl-glucosinolate involves its breakdown into bioactive compounds, such as isothiocyanates, upon hydrolysis. These bioactive compounds interact with various molecular targets and pathways, including the modulation of detoxification enzymes, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Methylsulfinyl)undecyl-glucosinolate is unique due to its specific sulfurous functional group and undecyl chain, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H37NO10S3

Molecular Weight

535.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-methylsulfinyl-N-sulfooxydodecanimidothioate

InChI

InChI=1S/C19H37NO10S3/c1-32(25)12-10-8-6-4-2-3-5-7-9-11-15(20-30-33(26,27)28)31-19-18(24)17(23)16(22)14(13-21)29-19/h14,16-19,21-24H,2-13H2,1H3,(H,26,27,28)/b20-15-/t14-,16-,17+,18-,19+,32?/m1/s1

InChI Key

ZXUVJMBTZIUKJG-WTEGKUSWSA-N

Isomeric SMILES

CS(=O)CCCCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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